![molecular formula C19H27N3O3 B230148 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane, also known as NPC-15, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. NPC-15 is a member of the azepane family of compounds and is known to possess several unique properties that make it an attractive candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate.
Biochemical and Physiological Effects:
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been found to produce several biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that is known to have inhibitory effects on neuronal activity. Additionally, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been found to reduce the levels of glutamate, which is a neurotransmitter that is known to have excitatory effects on neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane for lab experiments is its potent anticonvulsant activity. This makes it an attractive candidate for the study of epilepsy and other seizure disorders. However, one of the main limitations of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane. For example, further investigation is needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to determine the optimal dosage and administration route for 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane in animal models. Finally, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane may have potential applications in the treatment of other neurological disorders, such as anxiety and depression, and further investigation is needed to explore these potential applications.
Synthesemethoden
The synthesis method for 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane involves several steps, including the reaction of piperidine with 3-nitrobenzaldehyde to form a Schiff base intermediate. This intermediate is then reduced using sodium borohydride to form the desired product, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane.
Wissenschaftliche Forschungsanwendungen
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been studied extensively for its potential applications in the field of pharmacology. It has been found to possess several unique properties that make it an attractive candidate for further investigation. For example, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
Molekularformel |
C19H27N3O3 |
---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27N3O3/c23-19(21-11-3-1-2-4-12-21)17-8-6-10-20(15-17)14-16-7-5-9-18(13-16)22(24)25/h5,7,9,13,17H,1-4,6,8,10-12,14-15H2 |
InChI-Schlüssel |
AJDZLYNGPYTDNR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.